Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine: is a synthetic compound used primarily in proteomics research. It has a molecular formula of C59H65NO5 and a molecular weight of 868.15 . This compound is notable for its complex structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) group, a benzoyl group, and a triphenylmethyl (trityl) group attached to an erythro-sphingosine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. The general synthetic route can be summarized as follows:
Protection of the Sphingosine Backbone: The erythro-sphingosine backbone is first protected using a triphenylmethyl (trityl) group to prevent unwanted reactions at the amine group.
Introduction of the Benzoyl Group: The hydroxyl group on the sphingosine backbone is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Fmoc Protection:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Piperidine is often used to remove the Fmoc group under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected amine derivatives.
Scientific Research Applications
Chemistry: Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine is used in the synthesis of complex organic molecules, serving as a building block in peptide synthesis.
Biology: In biological research, this compound is used to study sphingolipid metabolism and its role in cellular signaling pathways.
Industry: In the industrial sector, it is used in the production of specialized chemicals and materials, including advanced polymers and coatings.
Mechanism of Action
The mechanism of action of Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine involves its interaction with specific molecular targets in the cell. The compound can modulate sphingolipid metabolism, affecting pathways involved in cell growth, differentiation, and apoptosis. The Fmoc group allows for easy attachment to peptides and proteins, facilitating the study of protein-lipid interactions.
Comparison with Similar Compounds
Fmoc-sphingosine: Lacks the benzoyl and triphenylmethyl groups, making it less complex.
Benzoyl-sphingosine: Does not have the Fmoc and triphenylmethyl groups.
Triphenylmethyl-sphingosine: Missing the Fmoc and benzoyl groups.
Uniqueness: Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine is unique due to its combination of protective groups, which allows for selective functionalization and complex synthesis. This makes it a versatile tool in both chemical and biological research.
Properties
IUPAC Name |
[(E,2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-trityloxyoctadec-4-en-3-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H65NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-26-43-56(65-57(61)46-31-18-14-19-32-46)55(60-58(62)63-44-54-52-41-29-27-39-50(52)51-40-28-30-42-53(51)54)45-64-59(47-33-20-15-21-34-47,48-35-22-16-23-36-48)49-37-24-17-25-38-49/h14-43,54-56H,2-13,44-45H2,1H3,(H,60,62)/b43-26+/t55-,56+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKRHFDEJQUAFS-RDNJYIFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC(=O)C7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC(=O)C7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H65NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747814 |
Source
|
Record name | (2S,3R,4E)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-(triphenylmethoxy)octadec-4-en-3-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
868.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676485-57-7 |
Source
|
Record name | (2S,3R,4E)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-(triphenylmethoxy)octadec-4-en-3-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.